Leprolomin

Description

Contextualization of Leprolomin within Lichen Secondary Metabolites

Lichen secondary metabolites encompass a broad spectrum of chemical structures, including depsides, depsidones, depsones, dibenzofurans, anthraquinones, and diphenyl ethers. fishersci.canih.gov These compounds are synthesized by the fungal partner, often in conjunction with the photobiont, through complex biosynthetic pathways, primarily the polyketide pathway. this compound belongs to the diphenyl ether class of lichen substances. fishersci.canih.govwikipedia.orgjkchemical.comfishersci.ca

This compound has been reported in several lichen species, contributing to their specific chemotypes. Notable occurrences include its identification in Physcia mediterranea, a rare Mediterranean species belonging to the family Physciaceae. nih.govwikipedia.orgjkchemical.comfishersci.ca It has also been found in Parmotrema hypoleucinum and Pannaria tavaresii. wikipedia.org Another species known to contain this compound is Pannaria athroophylla, where it has been observed in different chemodemes, sometimes alongside other compounds like vicanicin (B1212706) or isovicanicin. nih.gov The presence and concentration of these secondary metabolites can vary depending on the lichen species, geographical location, and environmental factors.

Historical Perspectives on Initial this compound Research and Structural Investigations

The investigation of lichen chemistry dates back to the 19th century, with early studies focusing on the isolation and characterization of colored compounds and simple spot tests for identification. nih.govwikipedia.org Significant advancements in structural elucidation were made in the early to mid-20th century, notably by researchers like Asahina and co-workers. nih.govwikipedia.org The advent of modern spectroscopic techniques and chromatographic methods revolutionized the study of lichen substances, enabling the isolation and structural determination of increasingly complex molecules. wikipedia.orgnih.govuni.lu

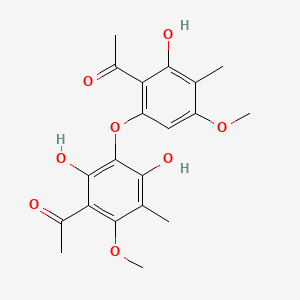

The isolation and structural elucidation of this compound itself were reported in 1978 by Elix and colleagues. wikipedia.orgwikipedia.orgcenmed.comnih.gov Their research determined this compound to be a novel diphenyl ether. The structural investigation involved spectroscopic methods, and the structure was ultimately confirmed through the crystal structure determination of this compound triacetate using X-ray diffraction. wikipedia.orgnih.gov The proposed biogenetic route to this compound involves the C-O phenolic coupling of two units derived from C-methylphloroacetophenone. wikipedia.org This early work established the distinct chemical identity of this compound and its place within the diverse natural products found in lichens.

Lichen Species Reported to Contain this compound

| Lichen Species | Reference |

| Physcia mediterranea | nih.govwikipedia.orgjkchemical.comfishersci.ca |

| Parmotrema hypoleucinum | |

| Pannaria tavaresii | wikipedia.org |

| Pannaria athroophylla | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

68984-67-8 |

|---|---|

Molecular Formula |

C20H22O8 |

Molecular Weight |

390.4 g/mol |

IUPAC Name |

1-[6-(3-acetyl-2,6-dihydroxy-4-methoxy-5-methylphenoxy)-2-hydroxy-4-methoxy-3-methylphenyl]ethanone |

InChI |

InChI=1S/C20H22O8/c1-8-12(26-5)7-13(14(10(3)21)16(8)23)28-20-17(24)9(2)19(27-6)15(11(4)22)18(20)25/h7,23-25H,1-6H3 |

InChI Key |

QNCHFYWKVGDPCD-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1OC)OC2=C(C(=C(C(=C2O)C)OC)C(=O)C)O)C(=O)C)O |

Canonical SMILES |

CC1=C(C(=C(C=C1OC)OC2=C(C(=C(C(=C2O)C)OC)C(=O)C)O)C(=O)C)O |

Appearance |

Solid powder |

Other CAS No. |

68984-67-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Leprolomin; |

Origin of Product |

United States |

Natural Occurrence and Distribution of Leprolomin

Chemotaxonomic Significance of Leprolomin's Distribution

The distribution of secondary metabolites like this compound is often used in the chemotaxonomy of lichens. anbg.gov.auanu.edu.auresearchgate.net While some compounds are widespread, others are restricted to specific genera or species, providing valuable data for classification and understanding evolutionary relationships. researchgate.net

Co-occurrence Patterns with Other Lichen Secondary Metabolites

This compound is often found to co-occur with other secondary metabolites within the same lichen species publish.csiro.auanbg.gov.aucambridge.org. This co-occurrence can sometimes lead to the definition of "chemodemes" or chemical races within a species, based on the specific combination and proportion of compounds present anbg.gov.auencyclopedia.pub.

In Psoroma and Pannaria species, this compound has been reported to occur together with the depsidone (B1213741) vicanicin (B1212706) publish.csiro.au. In Pannaria species, a chemosyndrome consisting of porphyrilic acid in combination with vicanicin and this compound has been observed cambridge.org. Another chemodeme in Psoroma athroophyllum includes this compound and isovicanicin anbg.gov.au.

Analysis of Physcia mediterranea has revealed the co-occurrence of this compound with a range of other compounds in the methanol-soluble fraction of the n-hexane extract (ME-hex). These include aliphatic fatty acids, phenolic compounds, depsides, atranol, chloroatranol (depsides), ffukinanolide (sesquiterpene lactones), muronic acid (triterpenes), and ursolic acid (triterpenes) mdpi.comresearchgate.netnih.gov.

The co-occurrence of different secondary metabolites in lichens highlights the complex metabolic pathways active within these symbiotic organisms. While some secondary metabolites have shown utility in distinguishing lichen species, their widespread and often sporadic occurrence across lichenized ascomycetes suggests they may not always reflect phylogenetic relationships researchgate.net. However, the consistent co-occurrence of certain compounds, like this compound with vicanicin or isovicanicin in specific genera, indicates potential shared biosynthetic pathways or ecological advantages conferred by these chemical profiles publish.csiro.auanbg.gov.aucambridge.org.

Data on the co-occurrence of this compound with other compounds in Physcia mediterranea is summarized in the table below:

| Compound Name | Chemical Class | Co-occurrence with this compound in Physcia mediterranea (ME-hex) |

| This compound | Diphenyl ether | Present |

| Aliphatic fatty acids | Fatty acids | Present |

| Phenolic compounds | Phenolics | Present |

| Depsides | Depsides | Present |

| Atranol | Depside derivative | Present |

| Chloroatranol | Depside derivative | Present |

| Ffukinanolide | Sesquiterpene lactone | Present |

| Muronic acid | Triterpene | Present |

| Ursolic acid | Triterpene | Present |

Note: This table is based on findings in the ME-hex fraction of Physcia mediterranea extracts mdpi.comresearchgate.netnih.gov. The presence of these compounds together suggests their co-occurrence within this specific lichen species.

Biosynthesis of Leprolomin

Proposed Biosynthetic Pathways and Precursors

The biosynthesis of leprolomin is closely linked to the polyketide pathway, a common route for the production of secondary metabolites in fungi, including the fungal component (mycobiont) of lichens. scribd.comfrontiersin.org

Phenol (B47542) Oxidative Coupling (B-C Type) as a Key Mechanism

A central step in the proposed biosynthesis of this compound is phenol oxidative coupling. scribd.com This reaction involves the coupling of phenolic compounds through an oxidative process, often catalyzed by enzymes. wikipedia.orgnih.gov In the case of this compound, a B-C type coupling is considered the most likely mechanism. scribd.com This type of coupling refers to the specific carbon atoms involved in the formation of the new bond between the phenolic units. Oxidative phenol couplings can form both carbon-carbon (C-C) and carbon-oxygen (C-O) bonds. wikipedia.org

Role of Methylphloroacetophenone Units in Biogenesis

Methylphloroacetophenone units are considered key precursors in the biogenesis of this compound. scribd.comresearchgate.net The oxidative coupling of different mesomeric forms of methylphloroacetophenonoxy radicals is proposed to lead to the formation of this compound. scribd.com Unlike depsidones, which require a carboxyl group in the methylphloroacetophenone moiety for ester bond formation, this compound's structure, lacking this carboxyl group, is consistent with a biosynthetic route involving phenol oxidative coupling. scribd.com

Connection to the Polyketide Pathway in Lichen-Forming Fungi

The biosynthesis of this compound is firmly rooted in the polyketide pathway, which is a major route for secondary metabolite production in lichen-forming fungi. scribd.comfrontiersin.org Polyketides are synthesized by large, multidomain enzymes called polyketide synthases (PKSs). frontiersin.orgnih.gov The polyketide pathway utilizes acetyl-CoA as a precursor, followed by sequential additions of malonyl-CoA units, mediated by PKS enzymes. frontiersin.organu.edu.auresearchgate.net

Genetic Potential and Exploration of Polyketide Synthase (PKS) Genes in Producers

The biosynthesis of polyketides, including this compound, is governed by polyketide synthase (PKS) genes. scribd.comfrontiersin.org Exploring the genetic potential of lichen-forming fungi involves identifying and studying these PKS genes. scribd.comdntb.gov.ua While detailed studies on the specific PKS genes responsible for this compound biosynthesis are challenging due to difficulties in culturing lichen symbionts, research is ongoing to identify and characterize PKS genes in lichenizing fungi. researchgate.netdntb.gov.ua Genomic analysis and phylogenetic studies of PKS genes from lichen fungi aim to correlate gene sequences with the structures of the polyketides produced, providing insights into the enzymatic machinery involved in their biosynthesis. scribd.comdntb.gov.ua The presence of a large number of PKS genes in fungal genomes, including those of lichen symbionts, indicates a significant potential for producing a diverse array of polyketides. nih.govresearchgate.net

Structural Elucidation and Advanced Spectroscopic Analysis of Leprolomin

Definitive Structural Assignment Methodologies

Establishing the precise structure of leprolomin involved the synergistic application of several key techniques, each contributing unique information about the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a fundamental technique for determining the definitive three-dimensional structure of crystalline compounds at the atomic level. It provides crucial data on bond lengths, bond angles, and the spatial arrangement of atoms. In the case of this compound, while spectroscopic data initially narrowed down the possibilities for its structure to six alternatives, the crystal structure of a derivatized form, this compound triacetate, was determined by X-ray diffraction to unequivocally assign the correct structure anu.edu.auresearchgate.netresearchgate.net. This highlights the power of X-ray crystallography in resolving ambiguities left by other spectroscopic methods, particularly for complex natural products. The technique involves obtaining a suitable crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to generate an electron density map from which the molecular structure is built and refined nih.gov.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in natural product structure elucidation, providing detailed information about the carbon-hydrogen framework and functional groups within a molecule. Both proton (¹H) NMR and carbon-13 (¹³C) NMR are routinely used. ¹H NMR provides insights into the types of protons, their chemical environments, and their connectivity through spin-spin coupling patterns. ¹³C NMR reveals the different types of carbon atoms and their hybridization states. For this compound, spectroscopic data, including NMR, were instrumental in initially proposing possible structures researchgate.net. Modern NMR techniques, including two-dimensional methods, allow for the correlation of signals and the mapping of the molecular connectivity, which is vital for piecing together the structural fragments of complex molecules like this compound researchgate.net. NMR is a widely adopted technique in chemistry and is often considered a definitive method for verifying new compounds jeolusa.com.

Derivatization Strategies for Spectroscopic Confirmation (e.g., this compound Triacetate)

Derivatization involves chemically modifying a compound to enhance its properties for spectroscopic analysis or to facilitate crystallization for X-ray diffraction. In the case of this compound, the formation of this compound triacetate was crucial for obtaining a crystalline form suitable for X-ray crystallography anu.edu.auresearchgate.netresearchgate.net. This highlights a common strategy in natural product chemistry where derivatization is employed to overcome limitations in the physical properties of the parent compound, enabling the application of techniques like X-ray diffraction for definitive structural confirmation.

Advancements and Challenges in Natural Product Structure Elucidation

The field of natural product structure elucidation continues to evolve with advancements in spectroscopic techniques, computational methods, and hyphenated technologies. Despite these advancements, challenges persist, particularly with complex and low-abundance compounds. Some challenges include the difficulty in obtaining sufficient quantities of pure compounds, especially from rare or slow-growing organisms, and the complexity of interpreting spectroscopic data for highly intricate structures or mixtures mdpi.com. Computational methods, including computational spectroscopy and machine learning, are playing an increasingly important role in assisting with structure prediction and validation by comparing experimental data with calculated parameters rsc.orgacs.org. However, accurately predicting complex structures and their activities remains a challenge . The presence of certain structural features, such as the epoxy moiety, can also present additional challenges for NMR interpretation acs.org. The integration of computational and experimental approaches is seen as crucial for efficient natural product discovery and structure elucidation .

Chemical Synthesis and Analog Development of Leprolomin

Total Synthesis Approaches to Leprolomin

The total synthesis of complex natural products like this compound often involves strategic approaches to assemble the core molecular scaffold and introduce the necessary functionalization. While comprehensive details on the total synthesis of the natural product this compound were not extensively detailed in the provided search snippets, research has focused on the synthesis of related derivatives, which can serve as key intermediates or models for accessing the natural product itself. The structural complexity of this compound, particularly its highly substituted diphenyl ether core, presents significant synthetic challenges nih.gov.

Synthetic Methodologies for this compound Derivatives

Investigations into the synthesis of this compound derivatives have provided valuable insights into constructing this class of compounds. A notable derivative that has been synthesized and studied is tri-O-methylthis compound. nih.gov

Synthesis of Tri-O-methylthis compound

The synthesis of tri-O-methylthis compound has been reported in the literature. nih.gov This methylated derivative serves as a model compound or intermediate in exploring synthetic routes towards this compound. While the specific synthetic route to tri-O-methylthis compound was not fully detailed across the snippets, its synthesis is a prerequisite for studying subsequent reactions, such as selective demethylation.

Selective Demethylation Reactions Utilizing Boron Trichloride (B1173362)

Selective demethylation of polymethoxyarenes is a crucial transformation in the synthesis of phenolic natural products. Boron trichloride (BCl₃) has been identified as an efficient reagent for the selective cleavage of sterically hindered methoxy (B1213986) groups in methoxyarenes. nih.gov This methodology has been applied to the demethylation of tri-O-methylthis compound. nih.gov

Studies have explored the scope and utility of BCl₃ for selective demethylation in various aromatic systems, including derivatives of benzene, naphthalene, 9,10-dihydrophenanthrene, and dibenzofuran. nih.gov The selectivity of BCl₃ can be influenced by steric hindrance around the methoxy group. In the context of tri-O-methylthis compound, BCl₃ has been used to selectively cleave certain methyl ether linkages, providing a route to partially demethylated derivatives or potentially this compound itself. nih.gov

While boron tribromide (BBr₃) is also a known reagent for the demethylation of aryl methyl ethers, BCl₃ can offer different selectivity, particularly towards sterically hindered groups. The use of BCl₃ in the demethylation of tri-O-methylthis compound highlights its utility in navigating the challenges of selectively deprotecting complex polymethoxy diphenyl ethers. nih.gov

Strategic Considerations in Diphenyl Ether Synthesis

The synthesis of diphenyl ethers, the core structural motif of this compound, involves the formation of a carbon-oxygen-carbon linkage between two aromatic rings. Various strategies exist for constructing the diphenyl ether unit.

Key strategic considerations in diphenyl ether synthesis include the choice of coupling methodology, control of regioselectivity, and compatibility with other functional groups present in the molecule. Common approaches involve variations of Ullmann condensation or related copper-catalyzed coupling reactions, as well as nucleophilic aromatic substitution depending on the activation pattern of the aromatic rings.

For complex, highly substituted diphenyl ethers like this compound, controlling the regioselectivity of the coupling reaction is paramount. nih.gov The presence of multiple hydroxyl and methoxy groups on both aromatic rings of this compound necessitates careful planning of protecting group strategies and reaction conditions to ensure the correct connectivity is established. nih.gov Furthermore, the synthesis must account for the specific substitution pattern observed in natural this compound. nih.gov Strategic approaches often involve synthesizing the two aromatic building blocks separately and then coupling them via the ether linkage at a late stage in the synthesis.

The development of efficient and selective methods for forming the diphenyl ether bond remains an active area of research in organic synthesis, driven by the prevalence of this structural motif in numerous natural products and pharmacologically active compounds.

Biological Activity Investigations Preclinical Focus

Classification as a Bioactive Chemical Compound

Leprolomin is recognized as a bioactive chemical compound. thegoodscentscompany.com Its presence has been noted in phytochemical screenings of lichen species that are considered valuable sources of bioactive compounds. fishersci.cacenmed.comwikipedia.orguni.luthegoodscentscompany.com This classification stems from its isolation from organisms known to produce metabolites with various biological effects.

Association with Bioactivity within Producing Lichen Extracts

This compound has been identified in extracts from lichen species such as Physcia mediterranea and Psoroma leprolomum. fishersci.cacenmed.comwikipedia.orguni.luthegoodscentscompany.comnih.govthegoodscentscompany.comnih.gov Extracts from these and other lichen species have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties. cenmed.comthegoodscentscompany.comnih.govwikipedia.orgnih.govnih.gov While this compound is a component of these bioactive extracts, the specific contribution of this compound alone to the observed activities is an area requiring further dedicated investigation. The co-occurrence of this compound with other known bioactive lichen substances like atranorin, muronic acid, and ursolic acid in these extracts highlights the complexity of studying the bioactivity of individual compounds within a natural matrix. fishersci.cacenmed.comwikipedia.orguni.luthegoodscentscompany.com

Prospects for Detailed Mechanistic Preclinical Investigations into Biological Targets

The identification of this compound in lichen extracts possessing diverse biological activities suggests potential avenues for detailed mechanistic preclinical investigations. While general preclinical studies on lichen metabolites are needed to confirm findings wikipedia.org, specific research focusing on the precise biological targets and mechanisms of action of this compound is not extensively documented in the currently available information. The potential biological roles indicated by the bioactivity of the source extracts, such as antimicrobial or cytotoxic effects, could serve as starting points for future studies aimed at elucidating how this compound interacts at a molecular level. Further preclinical research is necessary to isolate the effects of this compound from those of other compounds present in lichen extracts and to identify specific biological pathways or targets modulated by this diphenyl ether.

Advanced Methodological Approaches in Leprolomin Research

Chromatographic Separation and Purification Techniques

Chromatography plays a pivotal role in the study of lichen secondary metabolites, including leprolomin. Various chromatographic methods are employed for the separation and purification of these compounds from complex lichen extracts. frontiersin.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis and purification of lichen substances due to its high separation efficiency and sensitivity. anbg.gov.auresearchgate.net It allows for the separation of metabolites with a wide range of hydrophobicities. researchgate.net HPLC analysis followed by mass spectrometry (HPLC-MS or LC-MS) is particularly powerful, providing better sensitivity, selectivity, high-throughput, and universal detection for the diverse molecules found in lichens. researchgate.net This integrated approach is used for screening, dereplication, metabolomics, metabolite profiling, and absolute quantifications in lichen research. researchgate.net

Studies investigating the chemical composition of lichen extracts have utilized HPLC-MS/MS to identify various compounds, including this compound, in species such as Physcia mediterranea and Parmotrema hypoleucinum. researchgate.netmdpi.commdpi.com For instance, UHPLC-ESI-HRMS/MS has been employed for comprehensive characterization of substances in lichen extracts, including diphenyl ethers like this compound. researchgate.net Standardized HPLC methods using reversed-phase columns and gradient elution have been developed for the identification of secondary aromatic lichen substances, utilizing retention indices for identification. researchgate.net

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) remains a readily accessible and widely used method for routinely identifying lichen metabolites. anbg.gov.au It is often used for qualitative analysis and for checking the purity of fractions obtained from other separation techniques. isca.meresearchgate.net Standardized TLC procedures using specific solvent systems (e.g., solvents A, B, and C) are employed to detect and compare lichen metabolites, including this compound. uit.noresearchgate.net The identification is often based on comparing the color, distance traveled (Rf value), and color reactions with standard values and known compounds. isca.meresearchgate.net TLC has been used to detect this compound in various lichen species, such as Pannaria athroophylla and Pannaria microphyllizans. uit.noanbg.gov.au

Gas Chromatography-Mass Spectrometry (GC-MS) for Extract Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique suitable for the analysis of volatile and semi-volatile compounds. eag.com While free amino acids, being polar and non-volatile, require derivatization for GC-MS analysis, the technique is applied to analyze various components in natural extracts after appropriate sample preparation, such as solvent extraction. eag.comnih.gov GC-MS analysis of lichen extracts, such as the hexane (B92381) extract of Physcia mediterranea, has revealed the presence of various compounds, including methylbenzoic acids and diterpenes. univ-boumerdes.dz GC-MS can be used to identify and quantify the components in a sample and uncover contaminants. innovatechlabs.com The technique separates components based on their interaction with a stationary phase in a column, and the mass spectrometer then fragments and detects the eluting compounds based on their mass-to-charge ratio, providing information for identification and structural analysis. innovatechlabs.comyoutube.com

Integrated Analytical Platforms for Comprehensive Metabolite Profiling

Integrated analytical platforms, such as those combining liquid chromatography with mass spectrometry (LC-MS), are essential for comprehensive metabolite profiling of complex natural product extracts. researchgate.net These platforms leverage the separation power of chromatography with the identification capabilities of mass spectrometry to provide detailed chemical profiles of lichen substances. researchgate.netdntb.gov.ua UHPLC-HRMS/MS, for example, enables the dereplication and characterization of a wide range of metabolites, including phenolics, depsides, depsidones, depsones, dibenzofurans, and aliphatic acids, in lichen extracts. researchgate.net This allows for the identification of known compounds and the putative identification of new or previously unreported substances in specific lichen species. researchgate.net

Strategies for Natural Product Isolation and Purification

The isolation and purification of natural products like this compound from lichen extracts typically involve a series of steps aimed at separating the target compound from the complex mixture. frontiersin.org General strategies often include initial extraction using solvents of varying polarity, followed by chromatographic techniques for fractionation and purification. frontiersin.orgresearchgate.net

Common extraction methods for lichen substances utilize organic solvents such as acetone, hexane, and methanol. anbg.gov.aumdpi.com The choice of solvent can influence the types of metabolites extracted. isca.me Following extraction, techniques like column chromatography, preparative layer chromatography, and HPLC are employed to isolate individual compounds based on their physicochemical properties. frontiersin.orgresearchgate.netanu.edu.au Monitoring the separation process and analyzing the collected fractions using techniques like TLC and HPLC-MS are crucial for tracking the target compound and assessing purity. researchgate.net Detailed chemical characterization of isolated compounds often requires spectroscopic methods such as NMR and mass spectrometry. researchgate.netanu.edu.au

Here is a summary of some techniques mentioned and their applications:

| Technique | Application in this compound Research Context |

| High-Performance Liquid Chromatography (HPLC) | Separation and identification of this compound and other lichen metabolites; quantitative analysis. anbg.gov.auresearchgate.net |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | Enhanced separation efficiency for complex extracts. researchgate.net |

| Thin-Layer Chromatography (TLC) | Routine identification, purity checking, and comparison of lichen substances, including this compound. anbg.gov.auisca.meresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and semi-volatile components in lichen extracts. eag.comuniv-boumerdes.dz |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Comprehensive metabolite profiling, identification, and dereplication of compounds like this compound. researchgate.netmdpi.commdpi.com |

Future Directions and Research Perspectives

Discovery of Novel Biosynthetic Enzymes and Genetic Clusters

Understanding the biosynthetic pathway of leprolomin is a critical step for sustainable production and the generation of analogs. Lichens are known to produce a diverse array of secondary metabolites, primarily synthesized by the fungal partner through pathways like the acetylpolymalonyl pathway. researchgate.net These metabolites often arise from physically clustered groups of genes known as biosynthetic gene clusters (BGCs). plos.org

Future research should focus on identifying the specific enzymes and corresponding genes responsible for the biosynthesis of this compound. This involves:

Genomic and Transcriptomic Analysis: Sequencing the genomes and analyzing the gene expression profiles of this compound-producing lichen species (e.g., Physcia mediterranea, Parmotrema hypoleucinum) to identify potential BGCs. mdpi.commdpi.com Bioinformatic tools can be used to scan for genes encoding enzymes typically involved in polyketide or phenyl ether synthesis. scribd.com

Enzyme Characterization: Once candidate genes are identified, the enzymes they encode need to be characterized biochemically to confirm their role in the pathway. This could involve heterologous expression of these genes in suitable host systems (like bacteria or fungi) and in vitro enzymatic assays with proposed substrates. scribd.complos.org

Pathway Elucidation: Determining the sequence of enzymatic reactions that convert primary metabolites into this compound. This may involve identifying intermediate compounds in the biosynthetic pathway within the lichen.

The discovery of these novel enzymes and gene clusters will not only illuminate the natural production of this compound but also provide the genetic tools necessary for potential biotechnological applications, such as engineered biosynthesis in controlled environments. plos.org

Development of Chemo-Enzymatic Synthesis Routes for this compound and Analogs

While natural extraction from lichens is one source, developing efficient synthetic routes is important for research and potential applications. Chemo-enzymatic synthesis, which combines the precision and efficiency of enzymatic transformations with chemical reactions, offers a powerful approach for the synthesis of complex natural products and their analogs. beilstein-journals.orgnih.gov

Future work in this area should explore:

Enzyme Identification for Key Steps: Identifying or engineering enzymes capable of catalyzing specific, challenging steps in the synthesis of the diphenyl ether core or the addition of specific functional groups found in this compound. beilstein-journals.orgnih.gov Enzymes like laccases or peroxidases might be relevant for oxidative coupling reactions involved in diphenyl ether formation.

Chemo-Enzymatic Cascades: Designing multi-step synthetic routes that integrate enzymatic and chemical steps in a streamlined manner. beilstein-journals.org This could involve using enzymes for stereoselective transformations or for reactions that are difficult to achieve purely chemically.

Synthesis of this compound Analogs: Utilizing identified enzymes or chemo-enzymatic strategies to synthesize structural analogs of this compound. mdpi.com Modifying specific parts of the molecule can help in understanding structure-activity relationships and potentially lead to compounds with improved properties.

The development of such routes would provide a controlled and potentially scalable method for obtaining this compound and a diverse library of its analogs for further study.

In-depth Preclinical Studies to Uncover Specific Molecular Mechanisms of Action

Preliminary studies suggest that lichen secondary metabolites possess various biological activities. mdpi.comisca.me However, the specific molecular mechanisms by which this compound exerts any potential effects are largely unknown. In-depth preclinical studies are essential to understand how this compound interacts with biological systems. profil.comppd.com

Key areas for future preclinical investigation include:

Target Identification: Determining the specific proteins, enzymes, receptors, or other biomolecules that this compound interacts with. This could involve techniques like affinity chromatography or activity-based protein profiling.

Cellular Pathway Analysis: Investigating the downstream effects of this compound binding to its targets, including changes in cellular signaling pathways, gene expression, and cellular processes.

In Vitro and In Vivo Studies: Conducting a range of studies using cell cultures and relevant animal models to assess the biological activities of this compound and its effects on specific diseases or conditions. profil.comppd.commdpi.comnih.gov These studies should be designed to elucidate the underlying molecular events.

Structure-Activity Relationship (SAR) Studies: Correlating the chemical structure of this compound and its synthesized analogs with their observed biological activities to understand which parts of the molecule are crucial for its effects. mdpi.com

Detailed preclinical studies are vital for establishing a scientific basis for any potential therapeutic or other applications of this compound and for identifying specific molecular targets. ppd.commdpi.comnih.gov

Application of Metabolomics for Understanding Ecological Roles and Inter-species Variations

Metabolomics, the comprehensive study of all metabolites in a biological system, is a powerful tool for understanding the ecological roles of secondary metabolites and variations in their production. frontiersin.orgfrontiersin.orgbiorxiv.orgnih.govnih.gov Applying metabolomics to the study of this compound can provide insights into its function in the lichen symbiosis and why its production varies among different species or under different environmental conditions. frontiersin.orgfrontiersin.orgbiorxiv.orgnih.govnih.gov

Future metabolomics research on this compound should aim to:

Profile this compound in Different Lichen Species and Habitats: Compare the levels of this compound and other metabolites in various lichen species known to produce it, as well as in the same species collected from different geographical locations or environmental conditions. nih.govnih.gov

Investigate the Role of this compound in Lichen Interactions: Study how this compound production changes in response to interactions with other organisms, such as herbivores, pathogens, or competing microorganisms. This could help determine if this compound plays a defensive or communicative role. nih.govelifesciences.org

Analyze Inter-species Variation in Biosynthetic Pathways: Use comparative metabolomics and genomics to understand how the metabolic profiles and underlying biosynthetic machinery differ between this compound-producing and non-producing lichen species. biorxiv.orgnih.gov

Correlate Metabolomic Data with Environmental Factors: Integrate metabolomic data with environmental data (e.g., temperature, humidity, pollution levels) from lichen collection sites to identify factors that influence this compound production. researchgate.netresearchgate.net

Metabolomics approaches can provide a holistic view of this compound within the complex metabolic landscape of lichens, shedding light on its ecological significance and the factors influencing its biosynthesis. frontiersin.orgfrontiersin.orgbiorxiv.orgnih.govnih.gov

Q & A

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer: Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) via factorial design experiments. Use HPLC-UV/MS for purity checks and orthogonal methods (e.g., DSC) for polymorph characterization. Document deviations in a batch record database .

Methodological Frameworks and Tools

- Experimental Design: Align objectives with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For reproducibility, pre-register protocols on platforms like Open Science Framework .

- Data Contradictions: Apply Bradford Hill criteria to assess causality in conflicting results. Use sensitivity analysis to test robustness of conclusions .

- Questionnaires for Collaborators: Structure surveys using PEO framework (Population: researchers; Exposure: this compound-related challenges; Outcome: methodological gaps). Use Likert scales for quantitative feedback .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.